

Application Note: Measuring Target Gene Expression Following NR1H4 Activator Treatment

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Compound of Interest

Compound Name: NR1H4 activator 1

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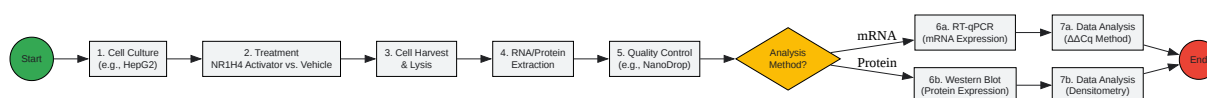
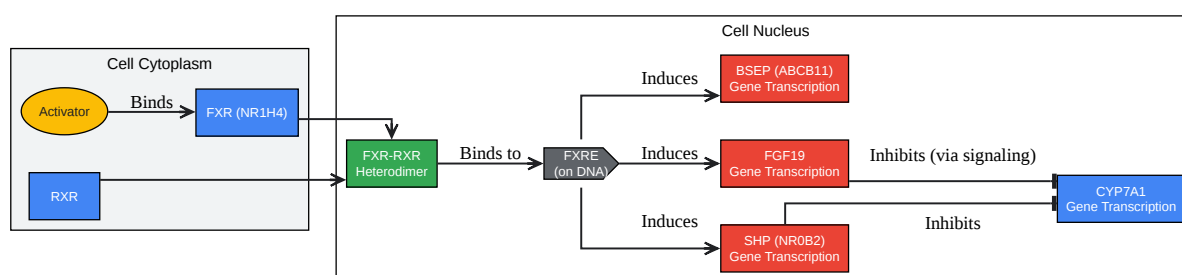
Audience: Researchers, scientists, and drug development professionals.

Introduction The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2][3] It functions as a primary sensor for bile acids and is a master regulator of their synthesis, transport, and homeostasis.[1][4][5] Upon activation by natural ligands (like chenodeoxycholic acid) or synthetic activators, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR). [2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Given its central role in regulating not only bile acid metabolism but also lipid and glucose homeostasis, NR1H4 has emerged as a significant therapeutic target for various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).[3][6][7] Validating the efficacy of a novel NR1H4 activator requires demonstrating its ability to engage the target and modulate the expression of downstream genes. This document provides detailed protocols for measuring the expression of key NR1H4 target genes in response to an activator treatment.

NR1H4 (FXR) Signaling Pathway

Activation of NR1H4 initiates a signaling cascade that primarily regulates bile acid levels through a negative feedback loop. The activator binds to NR1H4, promoting its heterodimerization with RXR. This complex binds to FXREs to induce the expression of the Small Heterodimer Partner (SHP, gene NR0B2) and Fibroblast Growth Factor 19 (FGF19, Fgf15 in mice).[2][8] SHP, an atypical nuclear receptor, subsequently inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2] Similarly, FGF19, secreted from the intestine, signals in the liver to repress CYP7A1 expression.[3][4] NR1H4 also directly upregulates genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP, gene ABCB11) and Organic Solute Transporter alpha/beta (OST α/β).



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